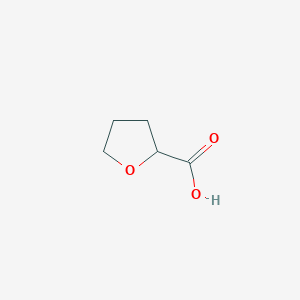

2-Tetrahydrofuroic Acid

説明

特性

IUPAC Name |

oxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJLJRQIPMGXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601030927 | |

| Record name | Tetrahydro-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Furancarboxylic acid, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16874-33-2 | |

| Record name | (±)-Tetrahydro-2-furoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16874-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2-furancarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016874332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16874-33-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furancarboxylic acid, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydro-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2-furancarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDRO-2-FUROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ7M2QK6X3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Tetrahydrofuroic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Tetrahydrofuroic acid, a versatile heterocyclic carboxylic acid, serves as a crucial building block in the synthesis of numerous pharmaceutical compounds and displays notable biological activity. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, resolution, and derivatization, and an exploration of its role as a proline dehydrogenase inhibitor. The information is presented to support researchers and professionals in drug discovery and development in harnessing the full potential of this important molecule.

Core Properties of this compound

This compound, also known as tetrahydrofuran-2-carboxylic acid, is a colorless to light yellow liquid.[1][2] It is an organic compound with the chemical formula C₅H₈O₃.[3] The racemic mixture is identified by the CAS number 16874-33-2 .[3] The individual enantiomers, (R)-(+)-tetrahydro-2-furoic acid and (S)-(-)-tetrahydro-2-furoic acid, are also commercially available and have distinct CAS numbers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 16874-33-2 (racemate) | [3] |

| 87392-05-0 ((R)-enantiomer) | ||

| 87392-07-2 ((S)-enantiomer) | [1] | |

| Molecular Formula | C₅H₈O₃ | [3] |

| Molecular Weight | 116.12 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Density | Approximately 1.209 g/mL at 25 °C | [2] |

| Melting Point | 21 °C | [3] |

| Boiling Point | 128-129 °C at 13 mmHg | [2] |

| Solubility | Soluble in water, chloroform, and methanol. |

Synthesis and Chiral Resolution

The synthesis of this compound typically involves the reduction of furoic acid.[3] The resulting product is a racemic mixture, which can then be resolved into its constituent enantiomers if required for specific applications, such as in the development of chiral drugs.

Synthesis of Racemic this compound

The most common method for preparing racemic this compound is through the catalytic hydrogenation of 2-furoic acid.[3] This process reduces the furan ring to a tetrahydrofuran ring.

Materials:

-

2-Furoic acid

-

Palladium-nickel on alumina catalyst[3]

-

Solvent (e.g., ethanol or water)

-

Hydrogen gas

-

Hydrogenation reactor

Procedure:

-

Dissolve 2-furoic acid in a suitable solvent in a hydrogenation reactor.

-

Add the palladium-nickel on alumina catalyst to the solution.

-

Seal the reactor and purge with hydrogen gas to remove air.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Stir the mixture at a controlled temperature until the reaction is complete (monitor by TLC or HPLC).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas (e.g., nitrogen).

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude this compound.

-

The crude product can be further purified by distillation under reduced pressure.

Chiral Resolution of (±)-2-Tetrahydrofuroic Acid

Optically pure enantiomers of this compound are often required for pharmaceutical applications. The most common method for obtaining these is through classical resolution using a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization.

Materials:

-

(±)-2-Tetrahydrofuroic acid

-

(S)-(-)-1-Phenylethylamine

-

Solvent (e.g., monochlorobenzene or a mixture of methylene chloride and ethyl acetate)[4]

-

Hydrochloric acid (HCl)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Salt Formation: Dissolve (±)-2-tetrahydrofuroic acid in the chosen solvent. Add an equimolar amount of (S)-(-)-1-phenylethylamine. Heat the mixture until a clear solution is obtained.

-

Crystallization: Allow the solution to cool slowly to room temperature to facilitate the selective precipitation of one diastereomeric salt.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration. The optical purity can be enhanced by recrystallization from a suitable solvent.[4]

-

Decomposition of the Salt: Suspend the purified diastereomeric salt in water and acidify with HCl to a pH below 2.

-

Extraction: Extract the aqueous layer with an organic solvent like diethyl ether.

-

Isolation of Enantiopure Acid: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the optically pure (R)-(+)- or (S)-(-)-2-tetrahydrofuroic acid.

References

An In-depth Technical Guide to 2-Tetrahydrofuroic Acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Tetrahydrofuroic acid, a significant heterocyclic compound with applications in the pharmaceutical and agricultural industries. This document details its molecular structure, physicochemical properties, and established experimental protocols for its synthesis.

Molecular Structure and Nomenclature

This compound, a derivative of the saturated furan ring, tetrahydrofuran, is characterized by a carboxylic acid functional group at the second position of the ring. Its chemical formula is C₅H₈O₃.[1][2][3][4] The presence of a chiral center at the carbon atom to which the carboxyl group is attached gives rise to two enantiomers: (R)-(+)- and (S)-(-)-Tetrahydro-2-furoic acid.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is oxolane-2-carboxylic acid .[2][3] It is also commonly referred to as Tetrahydrofuran-2-carboxylic acid.[2][3]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and application.

| Property | Value | References |

| Molecular Formula | C₅H₈O₃ | [1][5] |

| Molar Mass | 116.12 g/mol | [1][3][5] |

| Appearance | Colorless to light yellow liquid | [1][6][7] |

| Density | 1.209 g/mL at 25 °C | [1][5][6][8] |

| Melting Point | 21 °C | [3][5][6] |

| Boiling Point | 128-129 °C at 13 mm Hg | [1][5][6][8] |

| Flash Point | 139 °C | [5][6] |

| Water Solubility | Soluble | [5][6] |

| pKa | 3.60 ± 0.20 | [5][6][9] |

| Refractive Index (n20/D) | 1.46 | [1][5][6][8] |

Biological and Chemical Significance

This compound serves as a crucial intermediate in the synthesis of several pharmaceutical compounds.[3][8] Notably, it is a building block for drugs such as Alfuzosin, used to treat benign prostatic hyperplasia, and Terazosin, for managing hypertension.[1][3] The (R)-(+)-enantiomer is a key intermediate for the antibiotic faropenem and the antiviral baloxavir marboxil.[8]

In biochemical research, it is recognized as a specific inhibitor of proline dehydrogenase, a mitochondrial enzyme involved in proline metabolism.[1][6] This inhibitory action makes it a valuable tool for studying the role of this enzyme in various biological processes.[6] Furthermore, it has demonstrated the ability to inhibit the programmed cell death of Xanthomonas campestris strains, suggesting potential applications in agriculture.[1][6]

Experimental Protocols

The synthesis of this compound is primarily achieved through the hydrogenation of 2-furoic acid. The production of enantiomerically pure forms typically involves chiral resolution of the racemic mixture or asymmetric hydrogenation.

Synthesis of Racemic (±)-2-Tetrahydrofuroic Acid via Catalytic Hydrogenation

This protocol describes the reduction of 2-furoic acid to racemic this compound.

Materials:

-

2-Furoic acid

-

Palladium on alumina (Pd/Al₂O₃) catalyst

-

Solvent (e.g., methanol)

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave)

Procedure:

-

In a high-pressure reactor, dissolve 2-furoic acid in methanol.

-

Add the Pd/Al₂O₃ catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.

-

Seal the reactor and purge with an inert gas, such as nitrogen or argon, to remove air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30 bar).

-

Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40 °C) until the hydrogen uptake ceases, indicating the completion of the reaction.[10]

-

Depressurize the reactor and filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain crude (±)-2-Tetrahydrofuroic acid.

-

The crude product can be further purified by distillation under reduced pressure.

Optical Resolution of (±)-2-Tetrahydrofuroic Acid

This protocol outlines the separation of the racemic mixture into its constituent enantiomers using a chiral resolving agent.[11]

Materials:

-

(±)-2-Tetrahydrofuroic acid

-

(S)-(-)-1-Phenylethylamine (or other suitable chiral amine)

-

Solvent (e.g., a mixture of methylene chloride and ethyl acetate)[11]

-

Hydrochloric acid (HCl) or other strong acid

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Dissolve (±)-2-Tetrahydrofuroic acid in the chosen solvent system.

-

Add an equimolar amount of the chiral resolving agent, (S)-(-)-1-phenylethylamine, to the solution.[11]

-

Stir the mixture. The diastereomeric salts will have different solubilities, leading to the precipitation of one diastereomer. The mixture may be heated to ensure complete dissolution and then slowly cooled to facilitate crystallization.[11]

-

Isolate the precipitated diastereomeric salt by filtration.

-

To recover the enantiomerically enriched acid, suspend the diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH below 2.[12]

-

Extract the liberated free acid into an organic solvent.

-

Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the optically active this compound.

-

The other enantiomer can be recovered from the mother liquor from the initial filtration by a similar acidification and extraction process.

Visualizations

The following diagrams illustrate key relationships and processes involving this compound.

Caption: Synthetic and resolution pathways for this compound.

Caption: Experimental workflow for optical resolution.

Caption: Inhibition of Proline Dehydrogenase by this compound.

References

- 1. This compound | 16874-33-2 [chemicalbook.com]

- 2. (+-)-Tetrahydro-2-furoic acid | C5H8O3 | CID 86079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]

- 4. 2-Furoic acid, tetrahydro [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. Cas 16874-33-2,this compound | lookchem [lookchem.com]

- 7. Page loading... [guidechem.com]

- 8. (R)-(+)-Tetrahydro-2-furoic acid | 87392-05-0 [chemicalbook.com]

- 9. Top Quality Chinese Factory supply 87392-05-0 (R)-(+)-2-Tetrahydrofuroic acid [yunuochemical.com]

- 10. benchchem.com [benchchem.com]

- 11. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Tetrahydrofuroic Acid from Furoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-tetrahydrofuroic acid from furoic acid, a critical transformation for the production of various pharmaceutical intermediates. The document details multiple catalytic hydrogenation strategies, including methods to produce both racemic and enantiomerically enriched this compound. Experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in the practical application of these synthetic routes.

Introduction

This compound (THFA) is a valuable building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of drugs such as alfuzosin, used for the treatment of benign prostatic hyperplasia.[1] The primary route to THFA is the catalytic hydrogenation of furoic acid, which involves the saturation of the furan ring. This guide explores various catalytic systems and methodologies to achieve this transformation efficiently and, where required, stereoselectively.

Catalytic Hydrogenation of Furoic Acid

The hydrogenation of the aromatic furan ring in furoic acid to its saturated tetrahydrofuran counterpart can be achieved through several catalytic methods. The choice of catalyst and reaction conditions significantly influences the reaction's efficiency, selectivity, and, in the case of asymmetric synthesis, enantioselectivity.

Synthesis of Racemic this compound

For applications where the chirality of this compound is not critical, several robust and high-yielding methods for the synthesis of the racemic mixture have been developed. These typically employ heterogeneous catalysts containing noble or base metals.

Data Summary for Racemic Synthesis

| Catalyst | Support | Temperature (°C) | Pressure (bar) | Conversion (%) | Yield/Selectivity (%) | Reference |

| Pd/CoOx | - | 30 | 1 (H₂ balloon) | - | 87-95 | [2] |

| Pd | Al₂O₃ | Room Temp. | 30 | High | High | [2] |

| Rh | Al₂O₃ | 40 | 30 | 76-100 | - | [2] |

| Ru | C | 40 | 30 | 76-100 | - | [2] |

| Pd(OH)₂ | C | 40 | 30 | 76-100 | - | [2] |

| Pd-Ni | γ-Al₂O₃ | 200 | 25 | 96.8 | 100 | [3] |

Experimental Protocol: Hydrogenation using Pd-Ni/γ-Al₂O₃ Catalyst

This protocol is a representative example for the synthesis of racemic this compound based on reported literature[3].

1. Catalyst Preparation:

-

A supported Pd-Ni/γ-Al₂O₃ bimetallic catalyst is prepared, characterized, and activated according to established procedures.

2. Hydrogenation Reaction:

-

The hydrogenation is conducted in a fixed-bed microreactor.

-

The reactor is charged with the Pd-Ni/γ-Al₂O₃ catalyst.

-

A solution of furoic acid in a suitable solvent (e.g., water) is prepared.

-

The reaction is carried out under the following conditions:

-

Reaction Temperature: 200°C

-

Reaction Pressure: 2.5 MPa (25 bar)

-

H₂ Space Velocity: 4000 h⁻¹

-

Liquid Space Velocity of Furoic Acid: 8.0 h⁻¹

-

Molar ratio of H₂ to furoic acid: 50

-

3. Work-up and Analysis:

-

The reaction mixture is collected from the reactor outlet.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The conversion of furoic acid and the selectivity to this compound are determined by a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Under optimal conditions, a conversion of up to 96.8% and a selectivity of 100% can be achieved.[3]

Enantioselective Synthesis of this compound

For the synthesis of specific enantiomers of this compound, which are often required for pharmaceutical applications, two primary strategies are employed: asymmetric hydrogenation and optical resolution of the racemic mixture.

Data Summary for Enantioselective Synthesis

| Method | Catalyst/Resolving Agent | Chiral Modifier | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Asymmetric Hydrogenation | Palladium on Alumina | Cinchonidine | - | 95 | 32 | [1][2] |

| Asymmetric Hydrogenation | Ferrocene-phosphine | - | Methanol | Quantitative | 24-27 | [1][2] |

| Optical Resolution | (S)-(-)-1-Phenylethylamine | - | Methylene chloride / Ethyl acetate | 30 | 99 | [2][4] |

Experimental Protocol 1: Enantioselective Hydrogenation of 2-Furoic Acid

This protocol describes the synthesis of optically active this compound via asymmetric hydrogenation using a chiral-modified palladium catalyst.[2]

Materials:

-

2-Furoic acid

-

5 wt% Palladium on Alumina (Pd/Al₂O₃) catalyst

-

Cinchonidine (chiral modifier)

-

Solvent (e.g., methanol)

-

High-pressure autoclave reactor

-

Hydrogen gas (high purity)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a high-pressure autoclave, dissolve 2-furoic acid in the chosen solvent.

-

Add the 5 wt% Pd/Al₂O₃ catalyst and the chiral modifier, cinchonidine.

-

Seal the autoclave and purge with an inert gas (e.g., nitrogen), followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to 30 bar.[2]

-

Stir the reaction mixture at room temperature for 4 hours.[2]

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization or chromatography to yield enantiomerically enriched this compound. A yield of 95% with a 32% enantiomeric excess has been reported.[1][2]

Experimental Protocol 2: Optical Resolution of (±)-Tetrahydro-2-furoic Acid

This protocol details the separation of enantiomers from a racemic mixture of this compound using a chiral resolving agent.[4]

Materials:

-

(±)-Tetrahydro-2-furoic acid

-

(S)-(-)-1-Phenylethylamine

-

Methylene chloride

-

Ethyl acetate

-

Concentrated Hydrochloric acid

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve (±)-tetrahydro-2-furoic acid (116.1 g) in a mixture of methylene chloride (550 ml) and ethyl acetate (1,100 ml).[4]

-

Add (S)-(-)-1-phenylethylamine (121.2 g) dropwise to the solution.[4]

-

Heat the mixture to reflux for 15 minutes.[4]

-

Gradually cool the reaction mixture to 20°C over 2 hours to allow for the precipitation of the diastereomeric salt.[4]

-

Separate the precipitated crystals by filtration. The filtrate can be used for the recovery of the resolving agent.

-

Dry the crystals to obtain the primary diastereomeric salt.

-

Decompose the salt by treating it with an acid (e.g., hydrochloric acid) and extract the optically active this compound with a suitable organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the optically pure this compound.

Visualizing the Process and Mechanism

To provide a clearer understanding of the synthesis and the underlying chemical transformations, the following diagrams have been generated using the DOT language.

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

Reaction Mechanism: Hydrogenation of the Furan Ring

The hydrogenation of the furan ring is believed to proceed through a stepwise addition of hydrogen atoms to the double bonds of the ring, mediated by the catalyst surface.

Caption: Simplified reaction pathway for the hydrogenation of furoic acid.

Conclusion

The synthesis of this compound from furoic acid is a well-established and versatile transformation with multiple effective catalytic routes. For the production of racemic THFA, heterogeneous catalysts such as Pd-Ni/γ-Al₂O₃ offer high conversion and selectivity under optimized conditions. For enantiomerically pure THFA, both asymmetric hydrogenation using chiral-modified catalysts and classical resolution of the racemic mixture are viable strategies, with the choice depending on the desired enantiomeric purity and scalability of the process. This guide provides the necessary data and protocols to enable researchers to select and implement the most suitable method for their specific needs in pharmaceutical research and development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the (R)- and (S)-Enantiomers of 2-Tetrahydrofuroic Acid

This technical guide provides a comprehensive overview of the (R)- and (S)-enantiomers of this compound, crucial chiral building blocks in the pharmaceutical industry. This document details their physicochemical properties, synthesis, and resolution methods, with a focus on their application in drug development.

Physicochemical Properties

The distinct stereochemistry of the (R)- and (S)-enantiomers of this compound results in identical physical properties, such as melting and boiling points, but opposite optical rotation.

| Property | (R)-(+)-2-Tetrahydrofuroic Acid | (S)-(-)-2-Tetrahydrofuroic Acid | Racemic (±)-2-Tetrahydrofuroic Acid |

| CAS Number | 87392-05-0[1][2][3] | 87392-07-2[4] | 16874-33-2[5] |

| Molecular Formula | C₅H₈O₃[1][3][6] | C₅H₈O₃[4][7] | C₅H₈O₃[8] |

| Molecular Weight | 116.12 g/mol [3] | 116.12 g/mol [4] | 116.12 g/mol [8] |

| Appearance | Colorless to light yellow clear/viscous liquid[1][3][6][9][10] | White or off-white powder or crystalline powder[7] | Colorless to yellow viscous liquid[8][11] |

| Melting Point | 128-129 °C at 13 mmHg (lit.)[1][3][6] | 21.0 °C[7] | 21 °C[8][11] |

| Boiling Point | 128-129 °C at 13 mmHg (lit.)[3][12] | 244-251 °C (lit.)[4] | 128-129 °C at 13 mmHg (lit.)[5][8][11] |

| Density | 1.209 g/mL at 25 °C (lit.)[3][12] | 1.2 g/mL at 25 °C (lit.)[4] | 1.209 g/mL at 25 °C (lit.)[5][8] |

| Refractive Index | n20/D 1.46 (lit.)[3][12] | n20/D 1.459 (lit.)[4] | n20/D 1.46 (lit.)[5][8] |

| Specific Rotation | [α]23/D +4°, c = 1 in methanol[3][12] | Levorotatory[13] | Not applicable |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical process, primarily achieved through the resolution of a racemic mixture.

Preparation of Racemic (±)-2-Tetrahydrofuroic Acid

The most common method for synthesizing racemic this compound is through the catalytic hydrogenation of 2-furoic acid.[14][15] This process reduces the furan ring to a tetrahydrofuran ring.[14]

Chiral Resolution

Several strategies exist for separating the racemic mixture into its constituent enantiomers, including classical resolution, enzymatic resolution, and asymmetric hydrogenation.[15][16]

Classical Resolution via Diastereomeric Salt Formation: This widely used method involves reacting the racemic acid with a chiral resolving agent, typically an optically active amine like (S)-(-)-1-phenylethylamine.[15][16][17] This reaction forms a pair of diastereomeric salts which, due to their different physical properties such as solubility, can be separated by fractional crystallization.[16] The desired enantiomer is then recovered by decomposing the separated diastereomeric salt.[17]

Enzymatic Resolution: This method utilizes enzymes, such as lipases, for the kinetic resolution of a racemic ester of tetrahydro-2-furoic acid. The enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the resulting acid from the unreacted ester enantiomer.[15]

Applications in Drug Development

The enantiomers of this compound are valuable chiral building blocks in the synthesis of various pharmaceuticals.[10] The specific stereochemistry of these molecules is often critical for their biological activity and efficacy.

-

(R)-(+)-2-Tetrahydrofuroic acid is a key intermediate in the synthesis of:

-

(S)-(-)-2-Tetrahydrofuroic acid is also utilized in pharmaceutical synthesis, where its specific chirality is required.[4][13]

References

- 1. (R)-(+)-2-Tetrahydrofuroic acid|lookchem [lookchem.com]

- 2. 87392-05-0|(R)-2-Tetrahydrofuroic acid|BLD Pharm [bldpharm.com]

- 3. (R)-(+)-Tetrahydro-2-furoic acid | 87392-05-0 [chemicalbook.com]

- 4. (S)-(-)-Tetrahydro-2-furoic acid | 87392-07-2 [chemicalbook.com]

- 5. This compound | 16874-33-2 [chemicalbook.com]

- 6. Top Quality Chinese Factory supply 87392-05-0 (R)-(+)-2-Tetrahydrofuroic acid [yunuochemical.com]

- 7. echemi.com [echemi.com]

- 8. chembk.com [chembk.com]

- 9. (R)-(+)-Tetrahydrofuran-2-carboxylic Acid | 87392-05-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chembk.com [chembk.com]

- 12. (R)-(+)-Tetrahydro-2-furoic acid 99 87392-05-0 [sigmaaldrich.com]

- 13. nbinno.com [nbinno.com]

- 14. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]

Commercial Availability and Suppliers of 2-Tetrahydrofuroic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tetrahydrofuroic acid (THFA), a heterocyclic carboxylic acid, is a pivotal building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its utility spans the development of treatments for benign prostatic hyperplasia, bacterial infections, and viral illnesses. This technical guide provides an in-depth overview of the commercial availability of this compound, its suppliers, and key considerations for its procurement and application in research and drug development.

Commercial Landscape and Key Suppliers

This compound is commercially available in its racemic form, as well as its separated (R)- and (S)-enantiomers. The enantiomerically pure forms are particularly crucial in the synthesis of stereospecific pharmaceuticals. A diverse range of chemical suppliers, from large multinational corporations to specialized manufacturers, offer this compound in various grades and quantities.

Key suppliers for this compound and its derivatives include:

-

Global Distributors: Companies like Sigma-Aldrich (Merck), Thermo Fisher Scientific, and TCI Chemicals offer a wide range of grades suitable for research and development, with detailed specifications and certificates of analysis readily available.

-

Manufacturers and Bulk Suppliers: Several manufacturers, particularly in China and India, specialize in the production of this compound and its intermediates. These suppliers are often the primary source for bulk quantities required for process development and commercial manufacturing. Notable suppliers on platforms like ChemicalBook and ECHEMI include companies such as Baoji Guokang Healthchem Co., Ltd., Zhuozhou Wenxi Import and Export Co., Ltd., and Simson Pharma Limited.[1][2][3]

-

Specialized Chiral Chemistry Suppliers: Companies focusing on chiral technologies and intermediates are excellent sources for the enantiomerically pure (R)-(+)- and (S)-(-)-2-Tetrahydrofuroic acid.

Procurement and Sourcing Workflow

The process of sourcing and procuring this compound for research and development can be streamlined by following a logical workflow. This ensures the acquisition of the appropriate quality and quantity of the material for the intended application.

Caption: Figure 1: A generalized workflow for the sourcing and procurement of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for commercially available this compound, including typical purity levels, pricing, and physical properties.

Table 1: Typical Commercial Grades and Purity of this compound

| Grade | Typical Purity | Common Applications |

| Research Grade | ≥97% - 99% | Laboratory research, synthetic route development |

| Pharmaceutical Intermediate | ≥99% | Process development, scale-up, API synthesis |

| Custom Synthesis | As per client specification | Specialized applications requiring higher purity or specific impurity profiles |

Table 2: Indicative Pricing for this compound

| Form | Quantity | Indicative Price (USD) | Supplier Type |

| Racemic | 25 g | $40 - $75 | Global Distributor[4] |

| Racemic | 1 kg | $10 - $100 | Manufacturer/Bulk Supplier[1] |

| (R)-(+)-enantiomer | 5 g | ~$175 | Global Distributor[5] |

| (S)-(-)-enantiomer | 1 kg | Varies significantly based on supplier | Manufacturer/Bulk Supplier |

Note: Prices are indicative and subject to change based on market conditions, purity, and supplier.

Table 3: Key Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 16874-33-2 (Racemic) |

| Molecular Formula | C5H8O3 |

| Molecular Weight | 116.12 g/mol |

| Boiling Point | 128-129 °C at 13 mmHg[1] |

| Density | ~1.209 g/mL at 25 °C[1] |

| Refractive Index | ~1.46 at 20 °C[1] |

| Appearance | Colorless to light yellow liquid[6] |

Key Applications in Drug Development and Associated Experimental Protocols

This compound is a critical starting material or intermediate in the synthesis of several marketed drugs.

Synthesis of Alfuzosin

Alfuzosin, a treatment for benign prostatic hyperplasia, is synthesized using this compound. The synthesis involves the acylation of a diamine intermediate with 2-tetrahydrofuroyl chloride, which is derived from this compound.

Experimental Protocol: Synthesis of Alfuzosin from N1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N1-methylpropane-1,3-diamine and this compound [7]

-

Activation of this compound: A mixture of N,N'-dicyclohexylcarbodiimide (1.2 eq) and this compound (1.2 eq) is stirred in methylene chloride at 0-5 °C.

-

Amide Coupling: To this mixture, N1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N1-methylpropane-1,3-diamine (1.0 eq) is added, and stirring is continued at 0-5 °C for 1 hour.

-

Work-up: The byproduct, dicyclohexylurea, is removed by filtration. Water is added to the filtrate, and the pH is adjusted to 4.0-4.5. The organic layer is discarded, and the pH of the aqueous layer is raised to 10-10.5 with aqueous sodium hydroxide.

-

Extraction and Isolation: The aqueous layer is extracted with methylene chloride. The organic extract is concentrated, and the resulting oily mass is stirred with acetone to afford Alfuzosin. The product is collected by filtration and dried under vacuum.

Synthesis of Faropenem

The (R)-(+)-enantiomer of this compound is a key chiral building block for the synthesis of Faropenem, a β-lactam antibiotic.[8]

Experimental Protocol: Condensation Step in Faropenem Synthesis [5]

-

Reaction Setup: To a solution of (3R, 4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl]-4-acetoxyazetidin-2-one (4-AA) in anhydrous tetrahydrofuran, sodium sulfite and R-(+)-thio-tetrahydrofuran-2-carboxylic acid triphenylmethyl ester are added.

-

Catalysis: A composite Lewis acid catalyst of anhydrous aluminum trichloride and boron trifluoride diethyl etherate is added.

-

Reaction Conditions: The mixture is stirred at 40°C to facilitate the condensation reaction, forming a key thioester adduct intermediate.

Synthesis of Baloxavir Marboxil

The influenza antiviral drug, Baloxavir marboxil, utilizes (R)-tetrahydrofuran-2-carboxylic acid in a diastereomeric resolution step to obtain a key chiral intermediate.[1]

Experimental Protocol: Chiral Resolution for a Baloxavir Intermediate [1]

-

Diastereomeric Salt Formation: A racemic intermediate is reacted with (R)-tetrahydrofuran-2-carboxylic acid to form diastereomeric salts.

-

Precipitation: The diastereomers are precipitated from the reaction mixture.

-

Separation and Liberation of Chiral Amine: The desired diastereomer is isolated, and the tetrahydrofuroyl group is removed by treatment with a base such as DBU in ethanol at room temperature.

-

Isolation: The desired chiral amine intermediate is then obtained by precipitation.

Biological Activity and Signaling Pathways

This compound is a known inhibitor of proline dehydrogenase (PRODH), a mitochondrial enzyme that catalyzes the first step in proline catabolism.[9][10] The inhibition of PRODH is a target of interest in cancer research, as the proline cycle has been implicated in the metabolic rewiring of cancer cells.[10]

Caption: Figure 2: this compound as an inhibitor of proline dehydrogenase (PRODH).

Conclusion

This compound, in both its racemic and enantiomerically pure forms, is a readily available and critical intermediate for the pharmaceutical industry. A thorough understanding of the supplier landscape, coupled with a systematic procurement strategy, is essential for researchers and drug development professionals. The detailed experimental protocols and insights into its biological activity provided in this guide serve as a valuable resource for the effective utilization of this versatile chemical building block.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Alfuzosin hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. US20090069562A1 - Process for the preparation of alfuzosin - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. lookchem.com [lookchem.com]

- 10. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safety of 2-Tetrahydrofuroic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety profile of chemical compounds is paramount. This in-depth guide provides a detailed overview of the safety information for 2-Tetrahydrofuroic acid (CAS No. 16874-33-2), a key reagent in the synthesis of various pharmaceutical compounds. This document consolidates data from multiple safety data sheets (SDS) to offer a comprehensive resource for safe handling, storage, and emergency procedures.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C5H8O3 | [1][2][3][4][5] |

| Molecular Weight | 116.12 g/mol | [1][2][3] |

| Appearance | Clear, viscous liquid; Colorless to light yellow | [2][6][7][8] |

| Boiling Point | 243.2 ± 0.0 °C at 760 mmHg | [1] |

| 128 - 129 °C at 13 mmHg | [2][6][7][8] | |

| 237 - 243 °C | [2][9] | |

| Melting Point | 21 °C | [1][7][8] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| 1.209 g/mL at 25 °C | [6][7][8] | |

| Flash Point | 113.2 ± 18.9 °C | [1] |

| 139 °C | [7] | |

| 113 °C (closed cup) | [9][10] | |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C | [1] |

| Water Solubility | Soluble | [7][8] |

| Refractive Index | n20/D 1.46 | [6][7][10] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following table outlines its GHS hazard classifications and associated statements.

| Hazard Classification | GHS Category | Hazard Statement(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[2][3][4][5][9][11][12] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[2][5][12] |

The signal word for this compound is Danger .[2][3][4][9][10][11][12]

Toxicological Information

The toxicological data for this compound is limited. Most safety data sheets indicate that comprehensive toxicological studies have not been conducted.

| Toxicity Endpoint | Result |

| Acute Toxicity (Oral) | No data available.[13] |

| Acute Toxicity (Dermal) | No data available.[13] |

| Acute Toxicity (Inhalation) | No data available.[13] |

| Skin Corrosion/Irritation | No data available.[13] |

| Serious Eye Damage/Irritation | No data available.[13] |

| Respiratory or Skin Sensitization | No data available.[5][13] |

| Germ Cell Mutagenicity | No data available.[5][13] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[2][3][8] |

| Reproductive Toxicity | No data available.[3][5] |

| Specific Target Organ Toxicity (Single Exposure) | Inhalation may cause respiratory irritation.[3] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available.[3][5] |

| Aspiration Hazard | No data available.[3][5] |

Experimental Protocols

Detailed experimental protocols for the toxicological and physical-chemical data are not provided in the reviewed Safety Data Sheets. The presented data is typically generated according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), but specific study details are not publicly available in these documents.

First-Aid Measures

In the event of exposure to this compound, immediate and appropriate first-aid is crucial. The following diagram outlines the recommended procedures.

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet.[2][3]

-

Inhalation: If breathing is difficult, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][14]

-

Skin Contact: Immediately take off all contaminated clothing.[2][14] Rinse the skin with water or shower.[2][14] Wash off with soap and plenty of water.[2][13]

-

Eye Contact: Rinse cautiously with water for several minutes.[2][14] If present and easy to do, remove contact lenses.[2][14] Continue rinsing.[2][14]

-

Ingestion: Do NOT induce vomiting.[2][14] Rinse mouth with water.[2][13] Never give anything by mouth to an unconscious person.[2][13][14]

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of the compound.

Handling:

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[4][14]

-

Wear appropriate personal protective equipment (PPE).[2][4][14]

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[2][3][4][13]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]

-

Store away from incompatible materials such as strong oxidizing agents.[3][4][13]

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended personal protective equipment when handling this compound.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2][4][5][13][14]

-

Skin Protection: Handle with impervious gloves.[2][3][4] Wear protective clothing.[2][4][5]

-

Respiratory Protection: If engineering controls are not sufficient, use a NIOSH-approved respirator.[2][3][4][5][8][13]

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3][5][13]

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides.[2][13]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3][13][14]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment.[2][3] Ensure adequate ventilation.[2][3] Evacuate personnel to safe areas.[2][3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[2] Do not let the product enter drains.[2][3]

-

Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste.[2] Keep in suitable, closed containers for disposal.[2][3]

References

- 1. This compound | CAS#:16874-33-2 | Chemsrc [chemsrc.com]

- 2. westliberty.edu [westliberty.edu]

- 3. capotchem.cn [capotchem.cn]

- 4. tcichemicals.com [tcichemicals.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound | 16874-33-2 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. 2-四氢糠酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. (R)-(+)-Tetrahydro-2-furoic acid 99 87392-05-0 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. cleanchemlab.com [cleanchemlab.com]

- 14. fishersci.com [fishersci.com]

The Unseen Precursor: A Technical Guide to the Natural Occurrence and Analysis of 2-Tetrahydrofuroic Acid's Core Structure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Tetrahydrofuroic acid (THFA) is a valuable building block in the pharmaceutical industry, notably in the synthesis of drugs like the antibiotic faropenem and the benign prostatic hyperplasia treatment alfuzosin. While direct evidence of this compound as a naturally occurring compound is absent from current scientific literature, its core chemical scaffold, the tetrahydrofuran ring, is a ubiquitous and vital motif in a vast array of natural products. Furthermore, its immediate synthetic precursor, 2-furoic acid, is found in various natural and food sources. This technical guide delves into the natural occurrence of the tetrahydrofuran moiety in key natural products, the biosynthesis of these structures, and the natural sources and microbial degradation of 2-furoic acid. The guide also provides detailed experimental protocols for the extraction and quantification of 2-furoic acid, which are foundational for any investigation into its saturated analogue, this compound.

Natural Occurrence of the Tetrahydrofuran Ring: A Pervasive Structural Motif

The tetrahydrofuran ring is a fundamental structural component in numerous biologically active natural products, spanning from complex marine polyketides to plant-derived lignans. These compounds exhibit a wide range of pharmacological activities, making the tetrahydrofuran moiety a significant pharmacophore in drug discovery.

Tetrahydrofuran-Containing Lignans in Plants

Lignans are a large group of polyphenolic compounds found in plants, many of which possess a tetrahydrofuran core. These compounds are biosynthesized from phenylpropanoid precursors. Notable examples include:

-

Lariciresinol: A furan-type lignan found in various plants, including Norway spruce and sesame seeds. It is an intermediate in the biosynthesis of other important lignans.

-

Clemastanin B: A tetrahydrofuran lignan with potential biological activities.

The biosynthesis of these lignans involves the oxidative dimerization of monolignols like coniferyl alcohol, followed by stereoselective reduction and cyclization steps mediated by specific enzymes.

Marine-Derived Natural Products

The marine environment is a rich source of structurally diverse and biologically active natural products, many of which feature the tetrahydrofuran ring. These include:

-

Polyether Ionophores: A class of antibiotics produced by various bacteria, such as Streptomyces species. Monensin, for example, contains multiple tetrahydrofuran and tetrahydropyran rings and is used as an anticoccidial agent in poultry.

-

Annonaceous Acetogenins: A family of polyketides isolated from plants of the Annonaceae family, some of which are also found in marine organisms. These compounds often contain one or more tetrahydrofuran rings and exhibit potent cytotoxic and pesticidal activities.

The prevalence of the tetrahydrofuran ring in these diverse and potent natural products underscores its importance as a stable and versatile scaffold for the evolution of biological activity.

Natural Occurrence and Quantitative Data of 2-Furoic Acid

2-Furoic acid, the unsaturated precursor to this compound, is found in various natural and processed sources. It is recognized as a flavoring agent in the food industry and is also a product of microbial metabolism.[1]

Presence in Foods

2-Furoic acid is most notably formed during the thermal processing of food, particularly in the roasting of coffee beans.[1] It is generated from the degradation of sugars and other carbohydrates.[1] The concentration of 2-furoic acid in coffee and other food products can vary significantly depending on the processing conditions.

Table 1: Quantitative Data of 2-Furoic Acid in Coffee

| Coffee Type | Roasting Level | Concentration (mg/kg) | Reference |

| Arabica | Light to Dark | Up to 205 | [1] |

| Various | Roasted | 8.0 - 8.4 (in brew) | [2] |

Microbial Production and Degradation

Certain microorganisms are known to produce and metabolize 2-furoic acid. The nematode-trapping fungus Dactylellina haptotyla produces 2-furoic acid, which exhibits nematicidal activity. On the other hand, bacteria like Pseudomonas putida can utilize 2-furoic acid as a sole carbon and energy source, degrading it through a specific metabolic pathway.[1]

Biosynthesis and Degradation Pathways

Biosynthesis of Tetrahydrofuran Lignans

The biosynthesis of tetrahydrofuran lignans originates from the phenylpropanoid pathway. The key steps involve the stereospecific coupling of two coniferyl alcohol molecules, mediated by dirigent proteins, to form pinoresinol. Pinoresinol then undergoes a series of enzymatic reductions to yield lariciresinol, a key intermediate with a tetrahydrofuran ring.

Caption: Biosynthesis pathway of tetrahydrofuran lignans.

Microbial Degradation of 2-Furoic Acid

Pseudomonas putida degrades 2-furoic acid by first activating it to 2-furoyl-CoA. This is followed by hydroxylation, ring cleavage, and further enzymatic steps to ultimately yield intermediates of the central metabolism, such as 2-oxoglutarate, which can enter the TCA cycle.[3]

Caption: Microbial degradation pathway of 2-furoic acid.

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and analysis of 2-furoic acid from a solid matrix like coffee, which can be adapted for other sample types.

Extraction of 2-Furoic Acid from Roasted Coffee Beans

This protocol is based on a heat-assisted shaking method which has been shown to be efficient for extracting furan derivatives from coffee.[2]

Materials:

-

Ground roasted coffee beans

-

Distilled water

-

2 mL microcentrifuge tubes

-

Thermomixer or water bath with shaking capabilities

-

Centrifuge

-

0.45 µm syringe filters

Procedure:

-

Weigh 50 mg of ground roasted coffee into a 2 mL microcentrifuge tube.

-

Add 1 mL of distilled water to the tube.

-

Securely cap the tube and place it in a thermomixer.

-

Incubate the sample at 60°C for 10 minutes with shaking at 1000 rpm.

-

After incubation, centrifuge the tube at 14,000 rpm for 15 minutes at 5°C.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis of 2-Furoic Acid

This method utilizes reverse-phase HPLC with UV detection for the quantification of 2-furoic acid.[2]

Instrumentation and Conditions:

-

HPLC System: Agilent 1100 series or equivalent, equipped with a diode array detector (DAD).

-

Column: Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm) with a compatible pre-column.

-

Mobile Phase A: 0.1% acetic acid in water.

-

Mobile Phase B: Methanol.

-

Gradient Elution:

-

0-2.5 min: 100% A

-

2.5-10 min: Linear gradient to 16% B

-

10-10.5 min: Linear gradient to 100% B

-

10.5-15 min: Hold at 100% B

-

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 2 µL.

-

Detection: UV at 254 nm.

Procedure:

-

Standard Preparation: Prepare a stock solution of 2-furoic acid (e.g., 1 mg/mL) in methanol. From this stock, prepare a series of calibration standards by diluting with the initial mobile phase composition (100% A).

-

Sample Analysis: Inject the prepared sample extracts and calibration standards into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of 2-furoic acid against the concentration of the standards. Determine the concentration of 2-furoic acid in the samples by comparing their peak areas to the calibration curve.

Caption: General workflow for extraction and HPLC analysis.

Conclusion

While this compound itself has not been identified as a natural product, its core tetrahydrofuran structure is a cornerstone of many biologically significant natural compounds. Understanding the natural occurrence and biosynthesis of these related molecules provides valuable context for researchers in drug development. Furthermore, the established presence of its precursor, 2-furoic acid, in food and microbial systems, along with well-defined analytical methods for its detection, offers a solid foundation for future investigations. The methodologies and data presented in this guide are intended to support researchers in exploring the broader chemical and biological landscape surrounding this important synthetic intermediate.

References

2-Tetrahydrofuroic Acid in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. The carboxylic acid moiety, while a common and often essential functional group for target engagement, can introduce challenges such as poor metabolic stability, limited membrane permeability, and potential for toxicity.[1][2][3] This has led to the exploration of carboxylic acid bioisosteres, structural mimics that retain the desired biological activity while improving the overall drug-like properties of a molecule.[4][5][6][7] Among these, 2-Tetrahydrofuroic acid (2-THFA) has emerged as a valuable scaffold. This technical guide provides a comprehensive review of 2-THFA in medicinal chemistry, covering its physicochemical properties, synthesis, and applications, with a focus on its role as a carboxylic acid isostere in approved and investigational drugs.

Physicochemical Properties of this compound and Comparison with Other Carboxylic Acid Isosteres

This compound offers a unique combination of properties that make it an attractive surrogate for a simple carboxylic acid. Its saturated heterocyclic ring structure imparts a different conformational profile and alters its polarity and acidity compared to a simple alkyl or aryl carboxylic acid. A summary of its key physicochemical properties is presented below, alongside a comparison with other common carboxylic acid bioisosteres.

| Property | This compound | Benzoic Acid | Tetrazole-1-acetic acid | Hydroxamic Acid (generic) | Acylsulfonamide (generic) |

| Molecular Weight ( g/mol ) | 116.12[8] | 122.12[9] | 128.09[10] | Varies | Varies |

| pKa | ~3.60[6][11][12][13] | ~4.20[8][9][14][15] | ~4.7-5.9[2][16] | ~8-9[4][17] | ~3.5-7.6[1][4][5][7][18] |

| logP | ~0.25[6] | ~1.87 | ~ -0.7[10] | Varies | Varies |

| Boiling Point (°C) | 243.2 @ 760 mmHg[6][19] | 249[15] | - | - | - |

| Melting Point (°C) | 21[8][11][19] | 121-123[15] | 180-183 | - | - |

| Solubility in Water | Soluble[8][11] | Slightly Soluble[9] | - | - | - |

Synthesis of this compound

Both racemic and enantiomerically pure forms of this compound are accessible through various synthetic routes. The choice of method depends on the desired stereochemistry, which is often crucial for biological activity.

Racemic Synthesis

The most common method for preparing racemic this compound is the catalytic hydrogenation of 2-furoic acid. This reaction reduces the furan ring to a tetrahydrofuran ring.[17][20]

Chiral Synthesis: Optical Resolution

Optically pure enantiomers of this compound are typically obtained through the resolution of the racemic mixture. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer.[21][22][23]

Experimental Protocols

Detailed Protocol for Optical Resolution of (±)-2-Tetrahydrofuroic Acid

This protocol describes the resolution of racemic this compound using (S)-(-)-1-phenylethylamine as the resolving agent to obtain the (S)-enantiomer.

Materials:

-

(±)-2-Tetrahydrofuroic acid

-

(S)-(-)-1-Phenylethylamine

-

Methanol

-

5M Hydrochloric Acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Salt Formation:

-

Dissolve racemic this compound (1.0 eq) in methanol.

-

In a separate flask, dissolve (S)-(-)-1-phenylethylamine (1.0 eq) in methanol.

-

Slowly add the amine solution to the acid solution with stirring.

-

Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature to facilitate crystallization of the diastereomeric salt. Further cooling in an ice bath can enhance crystallization.

-

-

Separation of Diastereomers:

-

Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

-

The filtrate contains the more soluble diastereomeric salt.

-

-

Liberation of the Enantiomerically Enriched Acid:

-

Suspend the collected crystals in water and add 5M hydrochloric acid until the pH is acidic (pH ~2), which will protonate the carboxylic acid and dissolve the salt.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (S)-(-)-2-tetrahydrofuroic acid.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (ee) of the product should be determined by a suitable analytical method, such as chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.

-

Detailed Protocol for Amide Bond Formation using EDC/HOBt Coupling

This protocol outlines the coupling of (S)-2-tetrahydrofuroic acid with a primary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).[24][25][26][27]

Materials:

-

(S)-2-Tetrahydrofuroic acid

-

Primary amine

-

EDC hydrochloride

-

HOBt

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-tetrahydrofuroic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

-

Add the primary amine (1.0-1.2 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath with stirring.

-

-

Coupling Reaction:

-

Add DIPEA (2.0 eq) dropwise to the stirred solution.

-

Slowly add EDC hydrochloride (1.1 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 0.1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude amide can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

-

Applications of this compound in Medicinal Chemistry

The this compound moiety has been successfully incorporated into several clinically used drugs, demonstrating its utility in improving pharmacokinetic and/or pharmacodynamic properties.

Antiviral Agents: Baloxavir Marboxil

Baloxavir marboxil (Xofluza®) is an antiviral drug used for the treatment of influenza A and B.[1] It is a prodrug that is rapidly metabolized to its active form, baloxavir acid. The mechanism of action involves the inhibition of the cap-dependent endonuclease activity of the viral polymerase, a crucial enzyme for viral gene transcription.[5][11][28] This "cap-snatching" inhibition prevents the virus from hijacking host cell mRNA to initiate its own replication.[1][29]

Antibacterial Agents: Faropenem

Faropenem is a broad-spectrum β-lactam antibiotic belonging to the penem class.[4][12] Its mechanism of action is the inhibition of bacterial cell wall synthesis.[7][8][9] Specifically, faropenem covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][14][18][19] The disruption of the cell wall integrity leads to bacterial cell lysis and death. The (R)-tetrahydrofuran-2-carboxylic acid moiety is a key component of faropenem.[30]

Other Therapeutic Areas

The this compound scaffold is also found in drugs for other indications, such as alfuzosin and terazosin, which are used in the treatment of benign prostatic hyperplasia.[20]

Conclusion

This compound has proven to be a versatile and valuable building block in medicinal chemistry. Its utility as a carboxylic acid bioisostere allows for the fine-tuning of physicochemical and pharmacokinetic properties, leading to the development of safer and more effective drugs. The successful incorporation of this moiety into approved drugs for various therapeutic areas underscores its importance and provides a strong rationale for its continued use in drug design and development. The synthetic accessibility of both racemic and chiral forms of 2-THFA further enhances its appeal to medicinal chemists. As the demand for novel therapeutics with optimized properties continues to grow, the strategic application of well-characterized bioisosteres like this compound will remain a critical aspect of drug discovery.

References

- 1. Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DSpace [cora.ucc.ie]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Top Quality Chinese Factory supply 87392-05-0 (R)-(+)-2-Tetrahydrofuroic acid [yunuochemical.com]

- 7. researchgate.net [researchgate.net]

- 8. proprep.com [proprep.com]

- 9. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 10. 1-Tetrazolylacetic acid | C3H4N4O2 | CID 543207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. lookchem.com [lookchem.com]

- 12. chembk.com [chembk.com]

- 13. This compound CAS#: 16874-33-2 [m.chemicalbook.com]

- 14. global.oup.com [global.oup.com]

- 15. Benzoic acids [stenutz.eu]

- 16. researchgate.net [researchgate.net]

- 17. LAT1 activity of carboxylic acid bioisosteres: Evaluation of hydroxamic acids as substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acylsulfonamide - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]

- 21. Solved Organic Chemistry Laboratory 7. Resolution of | Chegg.com [chegg.com]

- 22. ptacts.uspto.gov [ptacts.uspto.gov]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. benchchem.com [benchchem.com]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 28. Structure property relationships of N-acylsulfonamides and related bioisosteres [escholarship.org]

- 29. mch.estranky.sk [mch.estranky.sk]

- 30. Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charged and 2H-coded Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-Tetrahydrofuroic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Tetrahydrofuroic acid is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemistry plays a crucial role in the biological activity and efficacy of the final drug product. Therefore, the development of efficient and highly selective methods for its preparation is of significant interest to the pharmaceutical and fine chemical industries. These application notes provide detailed protocols for three key methodologies for the enantioselective synthesis of (R)-Tetrahydrofuroic acid: classical resolution of a racemic mixture, enzymatic kinetic resolution, and catalytic asymmetric hydrogenation.

Methodology Overview

The selection of a synthetic route to (R)-Tetrahydrofuroic acid depends on various factors, including the desired scale of production, cost of reagents and catalysts, and the required level of enantiopurity. Below is a summary of the three distinct approaches detailed in this document.

-

Classical Resolution via Diastereomeric Salt Formation: This method involves the reaction of racemic tetrahydrofuroic acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different solubilities, allowing for their separation through fractional crystallization. Subsequent acidification of the separated diastereomeric salt yields the desired enantiomerically enriched (R)-Tetrahydrofuroic acid.

-

Enzymatic Kinetic Resolution: This technique utilizes the high stereoselectivity of enzymes, typically lipases or proteases, to selectively catalyze the hydrolysis of one enantiomer of a racemic ester of tetrahydrofuroic acid. This results in the formation of the desired (R)-acid while the unreacted (S)-ester can be separated.

-

Catalytic Asymmetric Hydrogenation: This approach involves the direct hydrogenation of 2-furoic acid using a chiral transition metal catalyst, such as a Ruthenium- or Rhodium-based complex. The chiral ligand on the metal center directs the hydrogenation to occur preferentially on one face of the substrate, leading to the formation of (R)-Tetrahydrofuroic acid with high enantiomeric excess.

Data Presentation

The following table summarizes the key quantitative data for the different enantioselective synthesis methods of (R)-Tetrahydrofuroic acid, allowing for easy comparison of their effectiveness.

| Method | Starting Material | Reagent/Catalyst | Yield (%) | Enantiomeric Excess (ee) (%) | Key Advantages | Key Disadvantages |

| Classical Resolution | (±)-Tetrahydrofuroic acid | (S)-(-)-1-Phenylethylamine | ~30-40 | >98 | Well-established, high ee achievable with multiple recrystallizations. | Theoretical maximum yield of 50%, can be labor-intensive. |

| Enzymatic Kinetic Resolution | Ethyl (±)-tetrahydrofuran-2-carboxylate | Aspergillus melleus protease | ~45 | >94 | High enantioselectivity, mild reaction conditions, environmentally friendly. | Theoretical maximum yield of 50%, requires screening of enzymes. |

| Catalytic Asymmetric Hydrogenation | 2-Furoic acid | Ru(II)-BINAP catalyst | >95 | Up to 99 | High yield and enantioselectivity in a single step, atom-economical. | Requires specialized high-pressure equipment, expensive catalysts. |

Experimental Protocols

Classical Resolution of (±)-Tetrahydrofuroic Acid

This protocol describes the resolution of racemic tetrahydrofuroic acid using (S)-(-)-1-phenylethylamine as the resolving agent.

Materials:

-

(±)-Tetrahydrofuroic acid

-

(S)-(-)-1-Phenylethylamine

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Condenser

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Formation of Diastereomeric Salts:

-

In a 250 mL round-bottom flask, dissolve 10.0 g of (±)-tetrahydrofuroic acid in 100 mL of methanol.

-

To this solution, add 10.4 g of (S)-(-)-1-phenylethylamine dropwise with stirring.

-

Heat the mixture to reflux for 30 minutes to ensure complete salt formation.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature. The diastereomeric salt of (R)-tetrahydrofuroic acid with (S)-(-)-1-phenylethylamine is less soluble and will start to crystallize.

-

Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold methanol.

-

To improve the enantiomeric purity, recrystallize the collected salt from a minimal amount of hot methanol.

-

-

Liberation of (R)-Tetrahydrofuroic Acid:

-

Dissolve the recrystallized diastereomeric salt in 50 mL of water.

-

Acidify the solution to pH 1-2 by the slow addition of 1 M HCl with stirring.

-

Extract the aqueous solution with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield (R)-Tetrahydrofuroic acid.

-

-

Analysis:

-

Determine the yield and measure the optical rotation.

-

Determine the enantiomeric excess (ee) by chiral HPLC or by conversion to a diastereomeric ester followed by NMR analysis.

-

Caption: Workflow for Classical Resolution.

Enzymatic Kinetic Resolution of Ethyl (±)-tetrahydrofuran-2-carboxylate

This protocol is based on the enantioselective hydrolysis of racemic ethyl tetrahydrofuran-2-carboxylate using a protease from Aspergillus melleus.

Materials:

-

Ethyl (±)-tetrahydrofuran-2-carboxylate

-

Aspergillus melleus protease

-

Potassium phosphate buffer (0.1 M, pH 7.0)

-

Ethyl acetate

-

1 M Sodium hydroxide (NaOH)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

pH meter

-

Stirred reaction vessel

Procedure:

-

Enzymatic Hydrolysis:

-

In a temperature-controlled reaction vessel, prepare a solution of 5.0 g of ethyl (±)-tetrahydrofuran-2-carboxylate in 100 mL of 0.1 M potassium phosphate buffer (pH 7.0).

-

Add 100 mg of Aspergillus melleus protease to the solution.

-

Stir the mixture at 30 °C and monitor the progress of the reaction by measuring the consumption of NaOH (using a pH-stat or periodic titration) required to maintain the pH at 7.0.

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.

-

-

Work-up and Separation:

-

Once the desired conversion is reached, acidify the reaction mixture to pH 2 with 1 M HCl.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

The combined organic layers contain both the unreacted (S)-ester and the (R)-acid.

-

To separate them, extract the organic layer with a 1 M sodium bicarbonate solution (3 x 30 mL). The (R)-acid will move to the aqueous basic layer as its sodium salt.

-

The organic layer now contains the unreacted (S)-ester. Dry this layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to recover the (S)-ester.

-

Acidify the combined aqueous bicarbonate layers to pH 2 with 1 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

-

Dry the organic layer containing the (R)-acid over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain (R)-Tetrahydrofuroic acid.

-

-

Analysis:

-

Determine the yield of the (R)-acid and the recovered (S)-ester.

-

Determine the enantiomeric excess of both the acid and the ester by chiral HPLC.

-

Caption: Workflow for Enzymatic Kinetic Resolution.

Catalytic Asymmetric Hydrogenation of 2-Furoic Acid

This protocol describes the asymmetric hydrogenation of 2-furoic acid using a Ru(II)-BINAP catalyst.

Materials:

-

2-Furoic acid

-

[RuCl₂(benzene)]₂